
2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline
Overview
Description
2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline is a useful research compound. Its molecular formula is C10H15FN2 and its molecular weight is 182.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline, also known as Y-27632, is the Rho-associated protein kinase (ROCK) signaling pathways . This compound selectively inhibits p160ROCK , a key player in various cellular processes including cell adhesion and smooth muscle contraction .
Mode of Action
This compound acts as a potent, ATP-competitive inhibitor of ROCKs . It competes with ATP for binding to the catalytic site of ROCKs, thereby inhibiting their activity . This compound also inhibits other protein kinases such as protein kinase Cs at higher concentrations .
Biochemical Pathways
The inhibition of ROCKs by this compound affects various biochemical pathways. For instance, it inhibits calcium sensitization, which plays a crucial role in smooth muscle relaxation . This compound also influences the adenyl cyclase pathway, leading to an inhibition of the production of cAMP .
Pharmacokinetics
Similar compounds have been shown to have complex pharmacokinetics, with factors such as protein binding, metabolism, and route of elimination playing significant roles
Result of Action
The inhibition of ROCKs by this compound leads to various molecular and cellular effects. For instance, it has been shown to block apoptosis of dissociated cultured human embryonic stem cells, increasing cloning efficiency and sustaining survival . It also affects smooth muscle contraction by inhibiting calcium sensitization .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s flame retardant properties in thermoplastic polyurethane elastomer have been studied, showing that it can promote the formation of a protective carbon layer, reducing heat release rate and smoke production rate .
Biological Activity
2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline, also known as (S)-4-(1-aminoethyl)-2-fluoro-N,N-dimethylaniline, is an organic compound with notable biological activity. Its unique structure, characterized by a fluoro group and a dimethylamino moiety, positions it as a significant subject of study in pharmacology and toxicology. This article reviews the biological activity of this compound, including its pharmacokinetics, metabolic pathways, and potential therapeutic applications.
- Molecular Formula : C12H16FN
- Molecular Weight : Approximately 182.24 g/mol
- Chirality : The compound has a chiral center, leading to distinct biological properties compared to its enantiomer.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various receptors and enzymes. Key findings include:
- Pharmacokinetics : Studies have demonstrated that the compound is well-absorbed through oral and dermal routes, with high bioavailability noted following skin absorption . Its pharmacokinetic profile includes significant metabolism in the liver, where it undergoes demethylation to form aniline and subsequent oxidation to 4-aminophenol and phenylhydroxylamine .
- Toxicological Studies : Toxicity assessments reveal that exposure to high doses can lead to adverse effects such as methaemoglobinaemia, decreased erythrocyte counts, and organ-specific toxicity including splenomegaly and liver dysfunction . In chronic studies involving rats, dose-related decreases in body weight gain were observed alongside signs of systemic toxicity .
Metabolic Pathways
The metabolic pathways of this compound have been elucidated through in vitro studies using liver microsomes from various species. The primary metabolic routes include:
- Demethylation : Conversion to aniline.
- N-Oxidation : Formation of N,N-dimethylaniline-N-oxide.
- Hydroxylation : Leading to 4-aminophenol and phenylhydroxylamine.
These pathways highlight the compound's potential for biotransformation into both active metabolites and toxic byproducts .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is presented in the table below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Fluoro-N,N-dimethylaniline | Fluorine at para position | Lacks the aminoethyl side chain |
3-(Aminoethyl)-5-fluoro-N,N-dimethylaniline | Fluorine at meta position | Different positioning of the aminoethyl group |
(R)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline | Enantiomeric form | Different stereochemistry affecting biological activity |
The differences in structure significantly influence the binding affinity and biological interactions of these compounds.
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of this compound. Notably:
- Binding Affinity Studies : In vitro assays demonstrated that this compound exhibits competitive binding at serotonin (SERT) and dopamine transporters (DAT), indicating potential applications in treating mood disorders .
- Toxicity Assessments : A subchronic study involving F344/N rats revealed that administration at varying doses led to observable toxicity signs such as lethargy and hypersalivation, with significant histopathological changes noted in liver and spleen tissues .
- Pharmacodynamics : Research has shown that the compound may influence neurotransmitter systems, suggesting its potential as a therapeutic agent for neurological conditions .
Scientific Research Applications
Potential Drug Candidate
Research indicates that 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline may exhibit biological activity that could be harnessed in drug development. Investigations focus on its interactions with biological targets, potentially leading to the creation of new therapeutic agents.
Case Study: Analgesics and Anti-inflammatory Drugs
A study highlighted the compound's role in synthesizing analgesic and anti-inflammatory drugs, where modifications to its structure improved efficacy and reduced side effects .
Polymer Chemistry
Specialty Polymers
The compound is utilized in formulating specialty polymers that exhibit enhanced thermal stability and chemical resistance. These properties are particularly beneficial for applications in automotive and aerospace industries.
Application Area | Benefits |
---|---|
Automotive | Improved material durability |
Aerospace | Enhanced thermal resistance |
Analytical Chemistry
Chromatography Applications
In analytical chemistry, this compound is employed in various chromatographic techniques to separate and identify complex mixtures. This application is vital for quality control in pharmaceutical production.
Data Table: Chromatographic Techniques
Technique | Purpose |
---|---|
High-Performance Liquid Chromatography (HPLC) | Separation of compounds |
Gas Chromatography | Volatile compound analysis |
Biocatalytic Synthesis
Recent advancements have shown that biocatalysis can be employed to synthesize this compound using omega-transaminases, which underscores its significance in sustainable chemistry practices.
Environmental Impact and Safety
While the compound shows promise in various applications, researchers must also consider its environmental impact and safety during synthesis and application processes. Regulatory frameworks guide the safe handling of chemicals like this compound to minimize risks associated with chemical exposure .
Properties
IUPAC Name |
2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTDJCWTDXAMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)N(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.